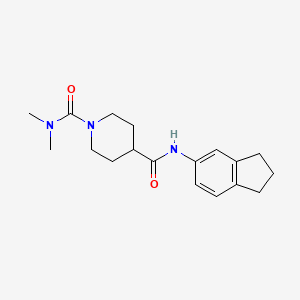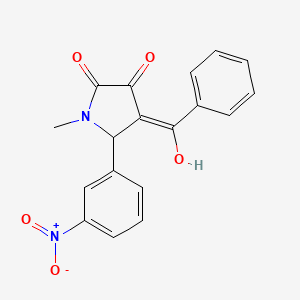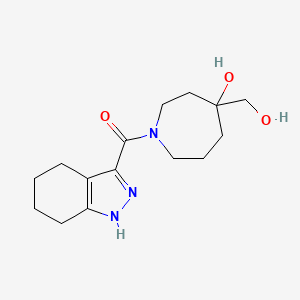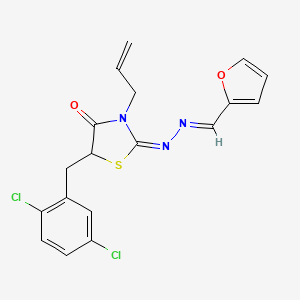
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with an indane moiety and two carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Indane Moiety: This step involves the attachment of the indane group to the piperidine ring, often through a Friedel-Crafts alkylation reaction.
Formation of Carboxamide Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.
Industry: The compound may be used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N4-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
N~4~-(2,3-dihydro-1H-inden-5-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other piperidine derivatives, indane-containing compounds, and carboxamides.
Uniqueness: The combination of the piperidine ring, indane moiety, and carboxamide groups in a single molecule gives it distinct structural and functional properties that may not be present in other similar compounds.
Propiedades
IUPAC Name |
4-N-(2,3-dihydro-1H-inden-5-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-20(2)18(23)21-10-8-14(9-11-21)17(22)19-16-7-6-13-4-3-5-15(13)12-16/h6-7,12,14H,3-5,8-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDBZQVKPCVXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5480793.png)
![N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide](/img/structure/B5480797.png)
![3-{[1-(N-methylglycyl)-3-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5480805.png)

![1-[3-(4-chlorophenyl)acryloyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5480822.png)


![3-{2-[(2-methoxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5480840.png)
![4-(3-fluorobenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5480851.png)

![N-(2-hydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5480866.png)

![N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B5480888.png)
![N-1,3-benzothiazol-2-yl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5480902.png)
